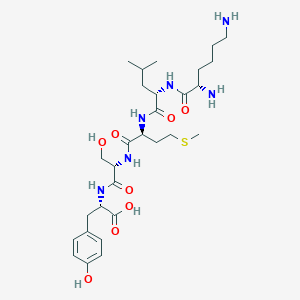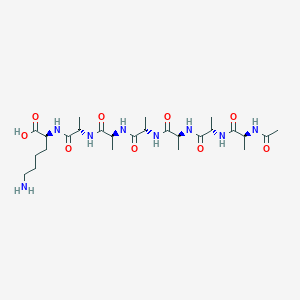
N-Acetyl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-lysine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetyl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-lysine is a synthetic peptide composed of seven alanine residues and one lysine residue, with an acetyl group attached to the N-terminus
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-lysine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process begins with the attachment of the C-terminal amino acid (lysine) to the resin, followed by the stepwise addition of protected alanine residues. Each addition involves the coupling of the amino acid’s carboxyl group to the amino group of the growing peptide chain, facilitated by coupling reagents such as HBTU or DIC. After the assembly of the peptide chain, the acetyl group is introduced at the N-terminus using acetic anhydride or acetyl chloride. Finally, the peptide is cleaved from the resin and deprotected to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and reproducibility. The use of high-throughput synthesis and purification techniques, such as HPLC, ensures the production of high-purity peptides suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-lysine can undergo several types of chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions, breaking the peptide into smaller fragments.
Oxidation: The lysine residue can be oxidized to form various derivatives, such as this compound sulfoxide.
Substitution: The acetyl group at the N-terminus can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide at elevated temperatures.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Nucleophiles such as amines or thiols can be used to replace the acetyl group under mild conditions.
Major Products Formed
Hydrolysis: Produces smaller peptide fragments and free amino acids.
Oxidation: Results in oxidized derivatives of the peptide.
Substitution: Yields peptides with modified N-termini, depending on the nucleophile used.
Scientific Research Applications
N-Acetyl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-lysine has several scientific research applications:
Biochemistry: Used as a model peptide to study protein folding, stability, and interactions.
Pharmacology: Investigated for its potential as a drug delivery vehicle due to its biocompatibility and ability to penetrate cell membranes.
Materials Science: Explored for its use in the development of peptide-based hydrogels and nanomaterials for biomedical applications.
Mechanism of Action
The mechanism of action of N-Acetyl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-lysine involves its interaction with biological membranes and proteins. The peptide can insert into lipid bilayers, altering membrane properties and potentially facilitating the delivery of therapeutic agents. Additionally, the peptide can bind to specific protein targets, influencing their activity and stability. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-alanine: Similar structure but lacks the lysine residue, affecting its interaction with biological systems.
N-Acetyl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-glutamine:
N-Acetyl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-serine: Incorporates a serine residue, providing different functional group reactivity.
Uniqueness
N-Acetyl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-lysine is unique due to the presence of the lysine residue, which introduces a positive charge at physiological pH. This charge can enhance interactions with negatively charged biological molecules, such as nucleic acids and phospholipids, making it particularly useful in drug delivery and biomaterials research .
Properties
CAS No. |
784139-92-0 |
|---|---|
Molecular Formula |
C26H46N8O9 |
Molecular Weight |
614.7 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]-6-aminohexanoic acid |
InChI |
InChI=1S/C26H46N8O9/c1-12(28-18(7)35)20(36)29-13(2)21(37)30-14(3)22(38)31-15(4)23(39)32-16(5)24(40)33-17(6)25(41)34-19(26(42)43)10-8-9-11-27/h12-17,19H,8-11,27H2,1-7H3,(H,28,35)(H,29,36)(H,30,37)(H,31,38)(H,32,39)(H,33,40)(H,34,41)(H,42,43)/t12-,13-,14-,15-,16-,17-,19-/m0/s1 |
InChI Key |
BBEJHJPQYICKAM-FRKKCSITSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)C |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)O)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4Z)-N-(3,5-Dimethylphenyl)-1,5,6-trimethylfuro[2,3-d]pyrimidin-4(1H)-imine](/img/structure/B14226705.png)

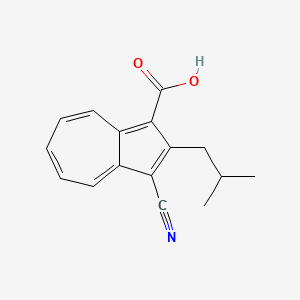

![2,3-Dihydrothieno[2,3-b][1,4]dioxine-6-carbaldehyde](/img/structure/B14226733.png)
![1H-Indole, 3-[[4-(2,5-dimethylphenyl)-1-piperidinyl]methyl]-2-phenyl-](/img/structure/B14226740.png)
![[3-(Ethenyloxy)oct-1-yn-1-yl]cyclopropane](/img/structure/B14226744.png)

![Pyrazinamine, N-[2-(4-pyridinyl)ethyl]-5-(3-quinolinyl)-](/img/structure/B14226757.png)
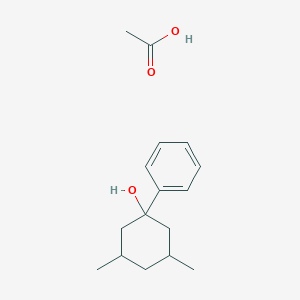
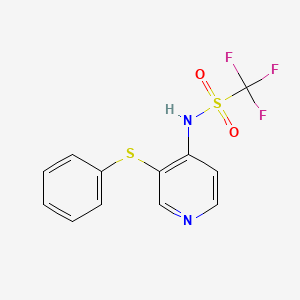
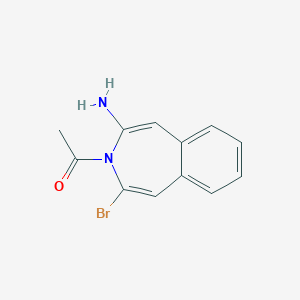
![(1H-Indazol-3-yl)(2-{[(1H-indazol-5-yl)methyl]amino}phenyl)methanone](/img/structure/B14226772.png)
